

Application Notes: High-Throughput Screening Assay for GLUT1 Inhibitors

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Compound of Interest

Compound Name: GLUT inhibitor-1

Cat. No.: B13395263

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Audience: Researchers, scientists, and drug development professionals.

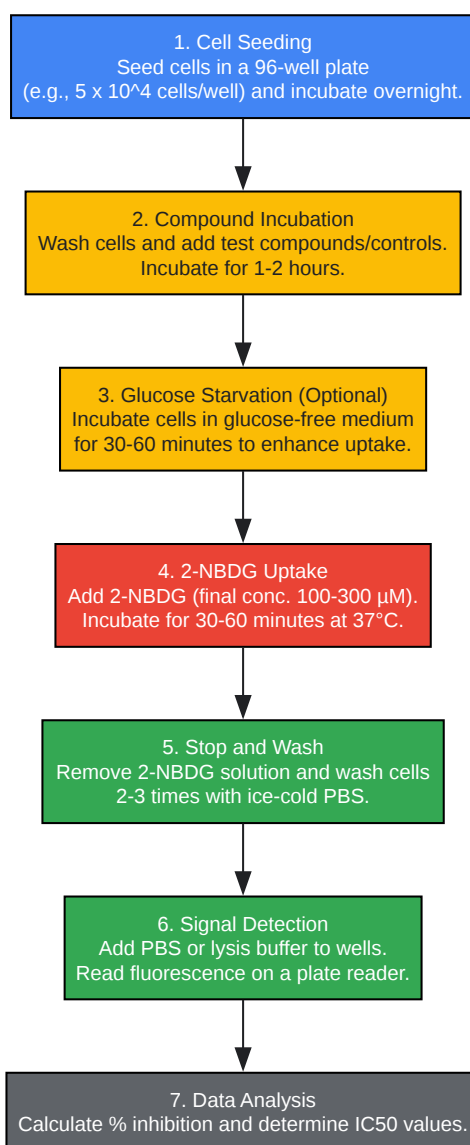
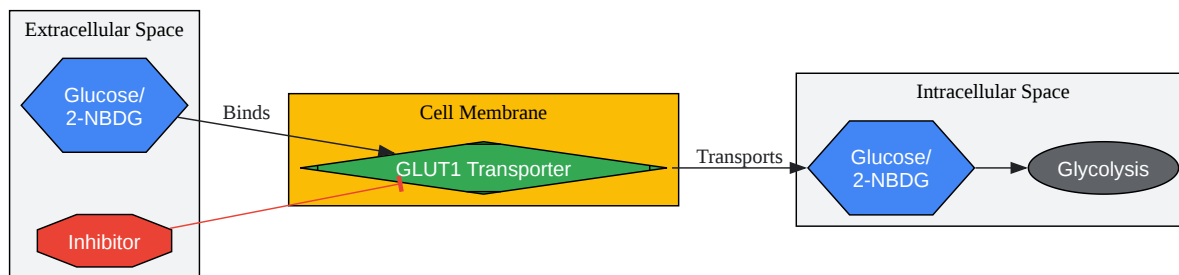
Introduction

The glucose transporter 1 (GLUT1) is a key membrane protein responsible for facilitating the transport of glucose across the cell membrane. In many cancer types, GLUT1 is overexpressed to meet the high energetic demands of rapidly proliferating tumor cells, a phenomenon associated with the Warburg effect.^{[1][2]} This dependency on glucose makes GLUT1 a compelling therapeutic target for anticancer drug development.^{[1][3][4]}

These application notes provide a detailed protocol for a cell-based, high-throughput screening assay to identify and characterize inhibitors of GLUT1. The primary method described utilizes 2-NBDG, a fluorescent glucose analog, which is taken up by cells via glucose transporters.^[5] Once inside the cell, 2-NBDG is phosphorylated and accumulates, providing a fluorescent signal proportional to glucose uptake.^{[6][7]} Potential inhibitors will reduce the uptake of 2-NBDG, leading to a decrease in fluorescence. This non-radioactive assay is robust, scalable, and suitable for screening large compound libraries.^{[7][8]}

Signaling and Transport Pathway

The assay is based on the competitive or non-competitive inhibition of glucose transport through the GLUT1 transporter embedded in the cell membrane.



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